molecular formula C32H26FN3O3S B2895119 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115305-87-7

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2895119
CAS No.: 1115305-87-7
M. Wt: 551.64
InChI Key: BRGAHHPEISDIOI-UHFFFAOYSA-N
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Description

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a fused heterocyclic core. Key structural features include:

  • 4-Fluorophenylmethylsulfanyl group: Enhances lipophilicity and metabolic stability via fluorine substitution .
  • 3-Methoxyphenyl substituent: Improves solubility through electron-donating methoxy groups .
  • 1,2,3,4-Tetrahydroisoquinoline-2-carbonyl moiety: Introduces conformational rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26FN3O3S/c1-39-27-8-4-7-26(18-27)36-31(38)28-14-11-23(30(37)35-16-15-22-5-2-3-6-24(22)19-35)17-29(28)34-32(36)40-20-21-9-12-25(33)13-10-21/h2-14,17-18H,15-16,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGAHHPEISDIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SCC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one , also known as G859-0309, is a synthetic derivative belonging to the quinazolinone family. Its diverse structural components suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula of G859-0309 is C28H26FN3O3SC_{28}H_{26}FN_3O_3S. The structure includes:

  • A fluorophenyl group which may enhance lipophilicity and biological activity.
  • A methoxyphenyl group that can contribute to its pharmacological properties.
  • A tetrahydroisoquinoline carbonyl moiety that is often associated with neuroactive compounds.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to G859-0309 exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported in the low µg/mL range .
  • Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of bacterial cell wall synthesis through interference with proteins such as FtsZ, a critical component in bacterial division .

Anticancer Activity

G859-0309 has been evaluated for its anticancer properties:

  • Cytotoxicity : Preliminary results suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. The structure's ability to interact with cellular targets could lead to apoptosis in malignant cells .
  • Case Study : A study indicated that related compounds showed enhanced anti-proliferative activity when modified at specific positions on the phenyl rings. This suggests that structural optimization can significantly influence efficacy .

Research Findings

Study Findings Biological Activity
Study 1Identified significant antibacterial activity against E. coli and S. aureusMIC values < 1 µg/mL
Study 2Evaluated cytotoxic effects on cancer cell linesIC50 values suggest potential for further development
Study 3Investigated structure-activity relationships (SAR)Modifications increased potency against specific strains

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

Quinazolinone vs. Triazole Derivatives
  • Target Compound: The quinazolinone core (as in and ) enables hydrogen bonding via the lactam carbonyl, which is absent in triazole derivatives (e.g., –2). Triazoles rely on nitrogen atoms for coordination but lack the inherent polarity of the quinazolinone ring .
  • Bioactivity Implications: Quinazolinones are associated with kinase inhibition and DNA intercalation, while triazoles often exhibit antifungal or antiviral activity .

Substituent Effects

Fluorophenyl Groups
  • Target Compound: The 4-fluorophenyl group increases lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration compared to non-fluorinated analogues .
Methoxyphenyl vs. Halogenated Substituents
  • Target Compound : The 3-methoxyphenyl group improves aqueous solubility (cLogS ≈ -4.2) compared to chlorophenyl (cLogS ≈ -5.1 in ) but may reduce membrane permeability .

Sulfur-Containing Linkages

  • Target Compound : The sulfanyl (-S-) linker contributes to redox activity, enabling disulfide bond formation under physiological conditions .
  • –2 Compounds : Triazole-thione derivatives (e.g., 4-(2,4-difluorophenyl)-5-(phenylsulfonyl)phenyl-1,2,4-triazole-3-thione) exhibit tautomerism, which modulates thiol-mediated antioxidant activity .

Conformational Rigidity

  • Target Compound: The tetrahydroisoquinoline-2-carbonyl group imposes a semi-rigid conformation, limiting rotational freedom and favoring selective interactions with hydrophobic pockets .
  • Compounds : Isostructural thiazoles display planar conformations except for one fluorophenyl group, which rotates perpendicularly to minimize steric clashes .

Computational and Bioactivity Comparisons

Molecular Similarity Analysis

  • Tanimoto Coefficient: When compared to 2-(4-methoxyphenyl)quinazolin-4(3H)-one (), the target compound shows a similarity score of 0.65 (Morgan fingerprints), driven by the shared quinazolinone core and methoxyphenyl group .
  • Compound: A lower score of 0.55 due to divergent substituents (chloro-methylphenyl vs. tetrahydroisoquinoline) .

Predicted Bioactivity

  • Target Compound: Docking studies suggest strong affinity for kinases (e.g., EGFR) due to the quinazolinone core’s resemblance to ATP-binding inhibitors .
  • Triazole Derivatives (–2) : Exhibit moderate antifungal activity (IC₅₀ = 8–12 µM against Candida albicans) but lack kinase inhibition .

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